1,2-Difluoro-3-methoxy-5-nitrobenzene
Overview
Description
1,2-Difluoro-3-methoxy-5-nitrobenzene is a chemical compound that belongs to the class of nitroaromatic molecules. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound appears as a pale yellow crystalline solid and is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone.
Preparation Methods
1,2-Difluoro-3-methoxy-5-nitrobenzene can be synthesized through several methods:
Nitration of 1,2-difluoro-3-methoxybenzene:
Reaction of 1,2-difluoro-3-methoxy-5-nitroaniline with methyl iodide: This method involves the methylation of the aniline derivative to introduce the methoxy group.
Reaction of 1,2-difluoro-3-methoxy-5-nitrophenol with thionyl chloride: This method involves the conversion of the phenol derivative to the corresponding methoxy compound using thionyl chloride.
Chemical Reactions Analysis
1,2-Difluoro-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups such as nitro and fluorine makes the benzene ring susceptible to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1,2-Difluoro-3-methoxy-5-nitrobenzene has several applications in scientific research:
Synthesis of Biologically Active Compounds: It serves as a starting material for the synthesis of new anticancer compounds and other pharmaceuticals.
Production of Synthetic Materials: It is used in the development of new synthetic materials with specific properties.
Analytical Methods Development: It is utilized in the development of new analytical methods for detecting and quantifying various substances.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-methoxy-5-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms and methoxy group can influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
1,2-Difluoro-3-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1,3-Difluoro-2-methyl-5-nitrobenzene: This compound has a similar structure but with a methyl group instead of a methoxy group.
1,4-Difluoro-2-methyl-5-nitrobenzene: This compound has the fluorine atoms in different positions on the benzene ring, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1,2-difluoro-3-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKDOPLRIZFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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